5-chloro-N-[(dimethylamino)methylene]-3-phenyl-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-(dimethylaminomethylidene)-3-phenyl-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c1-22(2)11-20-18(23)17-16(12-6-4-3-5-7-12)14-10-13(19)8-9-15(14)21-17/h3-11,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIZMUPXJVLOPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678775 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 5-chloro-N-[(dimethylamino)methylene]-3-phenyl-1H-indole-2-carboxamide typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol, yielding the desired indole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-chloro-N-[(dimethylamino)methylene]-3-phenyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Indole derivatives, including 5-chloro-N-[(dimethylamino)methylene]-3-phenyl-1H-indole-2-carboxamide, have been recognized for their anticancer activities. Research indicates that indole compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cell proliferation and survival .
2. Antimicrobial Activity
The compound exhibits antimicrobial properties against a range of pathogens. Studies have shown that indole derivatives can effectively inhibit the growth of bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). The structure-activity relationship (SAR) suggests that modifications at specific positions on the indole ring can enhance antimicrobial efficacy .
3. Anti-inflammatory Effects
Research has indicated that certain indole derivatives possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes, providing therapeutic potential for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy and safety of this compound. Key structural features include:
| Structural Feature | Impact on Activity |
|---|---|
| Chlorine Substitution | Enhances antimicrobial activity against MRSA |
| Dimethylamino Group | Contributes to improved solubility and bioavailability |
| Phenyl Ring | Modulates interactions with biological targets |
Case Studies
Case Study 1: Anticancer Activity
A study evaluating the anticancer effects of various indole derivatives found that those with halogen substitutions exhibited enhanced cytotoxicity against breast cancer cell lines. The compound under discussion was among those highlighted for its potential in targeting cancer cells selectively without significant toxicity to normal cells .
Case Study 2: Antimicrobial Efficacy
In a screening of indole derivatives against MRSA, this compound demonstrated a minimum inhibitory concentration (MIC) indicating potent antimicrobial activity. Further modifications to the structure were explored to improve efficacy and reduce side effects .
Mechanism of Action
The mechanism of action of 5-chloro-N-[(dimethylamino)methylene]-3-phenyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 5-chloro-N-[(dimethylamino)methylene]-3-phenyl-1H-indole-2-carboxamide include other indole derivatives such as:
- 5-fluoro-3-phenyl-1H-indole-2-carboxamide
- 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate
- 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Biological Activity
5-chloro-N-[(dimethylamino)methylene]-3-phenyl-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C18H16ClN3O
- CAS Number : 338401-01-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which can affect cellular signaling pathways. For instance, it exhibits inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain pathways .
- Anticancer Activity : Studies indicate that this compound can induce apoptosis in cancer cells by disrupting tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This action is particularly relevant for its potential use in treating various cancers .
- Antimicrobial Properties : Preliminary investigations have demonstrated that the compound possesses antimicrobial activity against certain strains of bacteria and fungi, suggesting its utility in treating infections .
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits COX enzymes | |
| Anticancer | Induces apoptosis; inhibits tubulin | |
| Antimicrobial | Active against MRSA and C. neoformans |
Case Studies
- Anticancer Efficacy : A study highlighted the compound's ability to inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer and colon cancer. The IC50 values ranged from 0.08 to 12.07 mM, indicating potent activity against these malignancies .
- Inflammation Model : In a model of inflammation, the compound significantly reduced TNF-alpha release in LPS-stimulated macrophages, demonstrating its potential as an anti-inflammatory agent .
- Microbial Resistance : A recent investigation into its antimicrobial properties revealed that this compound exhibited a minimum inhibitory concentration (MIC) of ≤0.25 µg/mL against C. neoformans, highlighting its potential as a treatment for fungal infections .
Q & A
Basic: What synthetic strategies are commonly employed to prepare 5-chloro-N-[(dimethylamino)methylene]-3-phenyl-1H-indole-2-carboxamide derivatives?
Answer:
The synthesis typically involves coupling 5-chloro-3-substituted indole-2-carboxylic acids with amine-containing reagents. For example, Procedure D ( ) involves activating the carboxylic acid (e.g., using CDI or HATU) followed by reaction with amines like 4-(2-aminoethyl)-N,N-dimethylaniline. Purification is achieved via Combiflash chromatography (0–40% ethyl acetate in hexane), yielding products with 30–56% efficiency . Key steps include:
- Substituent Variation : Adjusting the indole 3-position (e.g., pentyl, ethyl, hydroxymethyl) modulates lipophilicity and binding interactions.
- Amine Selection : Aromatic amines with dimethylamino groups enhance solubility and electronic properties .
Basic: How are synthesized derivatives characterized to confirm structural integrity and purity?
Answer:
Rigorous characterization includes:
- NMR Spectroscopy : and NMR verify substituent positions and hydrogen bonding (e.g., exchangeable NH protons in DMSO-d) .
- Mass Spectrometry (MS) : EI or ESI-MS confirms molecular weights (e.g., m/z = 411.3 for compound 11j) .
- Elemental Analysis : Matches calculated and observed C, H, N percentages (e.g., C: 69.82% vs. 69.97% for 11j) .
- Melting Points : Consistency in melting ranges (e.g., 183–185°C for 11j) indicates purity .
Advanced: How do structural modifications at the indole 3-position influence biological activity and physicochemical properties?
Answer:
Structure-Activity Relationship (SAR) studies reveal:
Advanced: What experimental designs are used to introduce photoactivatable groups for target identification studies?
Answer:
Photoaffinity labeling involves:
- Diazirine Incorporation : Reacting 2-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)ethanamine with indole-2-carboxylic acids (e.g., compound 29 in ). UV irradiation generates carbene intermediates for covalent target binding .
- Benzophenone Moieties : Compound 26 ( ) uses a 4-ethylbenzophenone group for UV-induced crosslinking. Post-irradiation, LC-MS/MS identifies covalently bound proteins .
Key Consideration : Control experiments (e.g., dark conditions) validate specificity of photo-crosslinking .
Advanced: How can computational methods optimize reaction pathways for novel analogs?
Answer:
Integrated Computational-Experimental Workflows ( ):
Quantum Chemical Calculations : Predict feasible reaction pathways (e.g., transition state energies for amide bond formation).
Reaction Path Search : Algorithms (e.g., GRRM) identify low-energy intermediates, reducing trial-and-error synthesis .
Machine Learning : Trained on existing data (e.g., yields from –3), models prioritize high-probability substituent combinations.
Case Study : ICReDD’s approach reduced synthesis time by 50% via feedback loops between computation and experiment .
Advanced: How should researchers address contradictions in biological data across structurally similar analogs?
Answer:
Systematic Analysis Steps :
Structural Re-evaluation : Confirm stereochemistry and purity (e.g., NMR coupling constants in 11k vs. 11l) .
Assay Conditions : Standardize protocols (e.g., buffer pH, cell lines) to isolate compound-specific effects.
Physicochemical Profiling : Compare logP, solubility, and metabolic stability (e.g., hydroxymethyl in 35b vs. pentyl in 11j) .
Off-Target Screening : Use broad-panel assays to identify unintended interactions (e.g., kinase inhibition).
Advanced: What strategies improve yield in challenging coupling reactions of sterically hindered indole derivatives?
Answer:
Methodological Optimizations :
- Coupling Reagents : HATU or PyBOP outperform CDI for bulky substrates (e.g., 3-hexylindole in compound 29) .
- Solvent Selection : Dichloromethane or DMF enhances solubility of hydrophobic intermediates .
- Temperature Control : Slow addition at 0°C minimizes side reactions (e.g., epimerization) .
Case Study : Compound 29 achieved 56% yield via stepwise purification (trituration + Combiflash) .
Advanced: How are hydroxymethyl and other polar groups introduced without compromising metabolic stability?
Answer:
Prodrug Approaches :
- Esterification : Hydroxymethyl (35b) is acetylated to enhance permeability, with enzymatic cleavage in vivo .
- PEGylation : Polyethylene glycol chains on polar groups prolong half-life (noted in for 35b analogs).
Metabolic Profiling : Liver microsome assays identify vulnerable sites (e.g., oxidative N-demethylation in dimethylamino groups) .
Basic: What solvent systems are optimal for purifying indole-2-carboxamides via flash chromatography?
Answer:
- Non-Polar Analogs : Hexane/ethyl acetate (0–20%) for lipophilic derivatives (e.g., 11j) .
- Polar Analogs : Gradient up to 40% ethyl acetate for hydroxymethyl-containing compounds (e.g., 35b) .
- Troubleshooting : Trituration with acetone/diethyl ether pre-purification removes sticky impurities .
Advanced: How do researchers validate allosteric modulation mechanisms in indole-2-carboxamide derivatives?
Answer:
Biophysical and Functional Assays :
- Surface Plasmon Resonance (SPR) : Direct binding kinetics to purified receptors (e.g., compound 11j’s allosteric site occupancy) .
- Calcium Flux Assays : Measure downstream signaling to distinguish allosteric vs. orthosteric effects.
- Mutagenesis Studies : Introduce mutations at putative allosteric pockets (e.g., W320A in GPCRs) to abolish modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
